molecular formula C23H31N3O3 B4549842 ethyl 1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate

ethyl 1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate

Cat. No.: B4549842
M. Wt: 397.5 g/mol
InChI Key: SHHSGJYBLAWQRE-UHFFFAOYSA-N
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Description

Ethyl 1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate is a useful research compound. Its molecular formula is C23H31N3O3 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.23654186 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

A study by Ghaedi et al. (2015) demonstrated an efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This method is useful in preparing new N-fused heterocycle products with good to excellent yields, showcasing the compound's role in synthesizing complex heterocyclic structures (Ghaedi et al., 2015).

Antituberculosis Activity

Jeankumar et al. (2013) designed and synthesized a series of compounds, including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, which were evaluated for their in vitro antituberculosis activity. Among these, one compound showed promising activity against Mycobacterium tuberculosis, highlighting the potential of such compounds in the development of new antituberculosis agents (Jeankumar et al., 2013).

One-pot Synthesis of Polyfunctional Pyrazolyl Substituted Pyridines

Latif et al. (2003) explored the one-pot synthesis of novel polyfunctional pyrazolyl-substituted monocyclic pyridines, demonstrating the compound's versatility in synthesizing multifunctional heterocyclic compounds. This study showcases the efficiency of using ethyl 1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate as a precursor for synthesizing complex organic molecules (Latif et al., 2003).

Synthesis of Pyran, Pyridine, and Pyridazine Derivatives

Mohareb et al. (2004) investigated the reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates towards various active methylene reagents to synthesize pyran, pyridine, and pyridazine derivatives. This study highlights the broad applicability of the compound in synthesizing a wide range of heterocyclic compounds with potential pharmaceutical applications (Mohareb et al., 2004).

Properties

IUPAC Name

ethyl 1-(5-ethyl-2-methylpyrazole-3-carbonyl)-3-[(2-methylphenyl)methyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3/c1-5-19-14-20(25(4)24-19)21(27)26-13-9-12-23(16-26,22(28)29-6-2)15-18-11-8-7-10-17(18)3/h7-8,10-11,14H,5-6,9,12-13,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHSGJYBLAWQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1)C(=O)N2CCCC(C2)(CC3=CC=CC=C3C)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate
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ethyl 1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate
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ethyl 1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate
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ethyl 1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate
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ethyl 1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate
Reactant of Route 6
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ethyl 1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate

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